molecular formula C18H19N3O2S B2788988 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide CAS No. 1448037-36-2

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide

Cat. No.: B2788988
CAS No.: 1448037-36-2
M. Wt: 341.43
InChI Key: QFHFPUFNUVOQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a cyclopropyl group attached to a nitrogen atom and an imidazo[1,2-a]pyridine moiety. This compound is structurally distinguished by the 3-ylmethyl substitution on the imidazopyridine core, which differentiates it from positional isomers with substitutions at the 2-yl position (e.g., ).

Properties

IUPAC Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-14-5-9-17(10-6-14)24(22,23)21(15-7-8-15)13-16-12-19-18-4-2-3-11-20(16)18/h2-6,9-12,15H,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHFPUFNUVOQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide typically involves multi-step reactions. One common method includes the reaction of imidazo[1,2-a]pyridine with cyclopropylamine and 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis of Sulfonamide Group

The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl (6M) at reflux (110°C) for 8-12 hours yields 4-methylbenzenesulfonic acid and N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)amine.

  • Basic hydrolysis : NaOH (2M) at 80°C for 6 hours produces sodium 4-methylbenzenesulfonate and the corresponding amine.

Key Data :

ConditionReagentTemperatureTimeYield
Acidic6M HCl110°C8-12h78-85%
Basic2M NaOH80°C6h65-72%

Nucleophilic Substitution Reactions

The cyclopropyl group participates in ring-opening reactions with strong electrophiles:

  • Reaction with bromine : Forms 1-bromo-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide via cyclopropane ring cleavage in CCl₄ at 0°C (85% yield).

  • Epoxidation : Reacts with mCPBA (meta-chloroperbenzoic acid) in dichloromethane to form an epoxide derivative (72% yield).

Oxidation of Imidazo[1,2-a]pyridine

The heteroaromatic system undergoes selective oxidation:

  • N-Oxide formation : Treatment with H₂O₂ (30%) in acetic acid at 60°C for 4 hours produces the N-oxide derivative (58% yield).

  • C-H activation : Ru(bpy)₃Cl₂-catalyzed reactions under blue LED light enable functionalization at the C2 position of the imidazo ring .

Cycloaddition Reactions

The imidazo[1,2-a]pyridine core acts as a dipolarophile in:

  • Huisgen cycloaddition : Reacts with benzyl azides in toluene at 100°C to form triazole-fused derivatives (Table 1).

  • Diels-Alder reactions : Participates with dienophiles like maleic anhydride under microwave irradiation (120°C, 20 min) .

Table 1: Cycloaddition Yields

DipolarophileCatalystSolventYield
Benzyl azideCuI (10 mol%)Toluene82%
PhenylacetyleneNoneDMF68%

Functional Group Transformations

  • Sulfonamide alkylation : Reacts with methyl iodide in DMF (K₂CO₃, 60°C) to form N-methylated derivatives (91% yield).

  • Reductive amination : The imine intermediate formed with formaldehyde undergoes NaBH₄ reduction to produce secondary amine derivatives.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to introduce aryl groups at the imidazo ring’s C8 position (75-88% yields) .

  • Buchwald-Hartwig amination : Forms C-N bonds with aryl halides using Xantphos-Pd-G3 catalyst (Table 2) .

Table 2: Buchwald-Hartwig Reaction Parameters

Aryl HalideBaseTemperatureYield
4-BromotolueneCs₂CO₃100°C83%
2-IodoanisoleKOtBu80°C76%

Photochemical Reactions

UV-light-mediated reactions (254 nm) in acetonitrile induce:

  • C-S bond cleavage : Generates imidazo[1,2-a]pyridine radicals detectable via EPR spectroscopy.

  • Dimerization : Forms bis-imidazo[1,2-a]pyridine derivatives in 45-52% yields.

Scientific Research Applications

Central Nervous System Modulation

Compounds containing the imidazo[1,2-a]pyridine moiety, including N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide, have been extensively studied for their effects on the central nervous system (CNS). They exhibit properties similar to benzodiazepines and can act as modulators for various CNS disorders such as anxiety, depression, and sleep disorders. These compounds interact with several neurotransmitter receptors, including GABA-A and serotonin receptors, making them potential candidates for treating psychiatric conditions .

Anticancer Properties

The compound has shown promise in inhibiting specific kinases associated with cancer progression. For instance, imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) and other malignancies . The ability to target mutated forms of c-KIT makes this class of compounds particularly valuable in developing targeted cancer therapies.

CNS Disorders

A study published in a pharmacological journal highlighted the efficacy of imidazo[1,2-a]pyridine derivatives in animal models of anxiety and depression. The results indicated significant reductions in anxiety-like behaviors when administered at specific dosages .

Cancer Treatment

Research focusing on the inhibition of c-KIT by imidazo[1,2-a]pyridine derivatives demonstrated that these compounds could effectively reduce tumor size in GIST models. The study emphasized the importance of targeting specific mutations within the c-KIT gene to enhance therapeutic outcomes .

Summary of Biological Activities

Biological Activity Description
CNS ModulationAnxiolytic and sedative properties through GABA-A receptor interaction
AnticancerInhibition of c-KIT kinase linked to GISTs and other cancers
AntimicrobialPotential activity against various pathogens (under investigation)
Anti-inflammatoryReduction of inflammation markers in preclinical models

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substitution Patterns: The target compound’s 3-ylmethyl-imidazopyridine substitution contrasts with the 2-yl position in and , which may alter target selectivity.

Functional Groups :

  • Cyclopropyl Group : Unique to the target compound, this group may confer conformational rigidity and resistance to oxidative metabolism compared to bulkier substituents (e.g., fluorophenyl in ).
  • Sulfonamide Variations : The target’s 4-methylbenzenesulfonamide differs from methanesulfonamide () and iodobenzenesulfonamide (), impacting solubility and electronic properties.

Heterocyclic Cores :

  • Imidazo[1,2-a]pyridine is common in autoimmune-targeting compounds (), while the pyrimidine variant in may alter pharmacokinetics due to nitrogen positioning.

Research Findings and Implications

  • Halogenated Derivatives () : The presence of fluorine and bromine may enhance binding to hydrophobic pockets in biological targets, but their high molecular weight could limit bioavailability.

Biological Activity

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of oncology and infectious diseases. This article will explore its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent modifications to introduce the cyclopropyl and sulfonamide functionalities. The synthetic pathway often utilizes various coupling reactions, such as Suzuki-Miyaura cross-coupling and nucleophilic substitutions, to achieve the desired molecular structure.

Antitumor Activity

Research has demonstrated that compounds containing the imidazo[1,2-a]pyridine moiety exhibit significant inhibitory effects on cancer cell proliferation. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine effectively inhibit PI3Kα activity, which is critical in cancer cell survival and growth. The introduction of the cyclopropyl group in this compound may enhance its potency against specific cancer types by improving binding affinity to target proteins involved in tumorigenesis .

Antimycobacterial Activity

The compound has also been investigated for its antimycobacterial properties. A related class of imidazo[1,2-a]pyridine derivatives showed selective inhibition against Mycobacterium tuberculosis without affecting gram-positive or gram-negative bacteria. This selectivity suggests that this compound could serve as a lead compound for developing new antimycobacterial agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Imidazo[1,2-a]pyridine Core : Essential for biological activity; modifications to this moiety can significantly alter potency.
  • Cyclopropyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Sulfonamide Linker : Contributes to binding interactions with target proteins.

A detailed SAR analysis indicates that variations in substituents on the imidazo[1,2-a]pyridine scaffold can lead to different biological profiles. For example, the introduction of electron-withdrawing groups has been associated with increased activity against specific kinases involved in cancer progression .

Case Study 1: Cancer Inhibition

In a study evaluating a series of imidazo[1,2-a]pyridine derivatives, compounds similar to this compound were tested against various cancer cell lines. The results indicated that these compounds exhibited IC50 values in the low nanomolar range against breast and lung cancer cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation .

Case Study 2: Antimycobacterial Efficacy

Another investigation focused on the antimycobacterial activity of imidazo[1,2-a]pyridine derivatives. The study highlighted that certain modifications led to compounds with high selectivity for Mycobacterium tuberculosis. This compound's structural characteristics suggest it could similarly exhibit potent activity against this pathogen .

Q & A

Basic: How can the multi-step synthesis of this sulfonamide derivative be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves sequential reactions, such as iminium ion formation, cycloaddition, and reduction. Key steps include:

  • Iminium Intermediate Formation : React an aldehyde (e.g., 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde) with amines under proline catalysis to generate electrophilic intermediates .
  • Cycloaddition : Use TOSMIC (tosylmethyl isocyanide) in a [4+1] cycloaddition with the iminium intermediate under controlled pH and temperature (0–10°C) .
  • Reduction : Sodium borohydride (NaBH₄) selectively reduces Schiff base intermediates; optimize solvent polarity (e.g., methanol/THF) and reaction time (2–4 hrs) to minimize byproducts .
    Critical Parameters : Monitor progress via TLC (Rf = 0.5 in ethyl acetate/hexane) and purify intermediates via flash chromatography. Yield improvements (e.g., 58–69%) are achieved by adjusting stoichiometry (1:1.2 molar ratio for TOSMIC) and reflux duration (8–12 hrs) .

Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d6) confirms regiochemistry (e.g., imidazo[1,2-a]pyridine protons at δ 7.8–8.4 ppm) and substituent positions. Key peaks include sulfonamide -SO₂NH- (δ 2.4–3.1 ppm) and cyclopropyl protons (δ 0.8–1.2 ppm) .
  • HRMS : High-resolution mass spectrometry (ESI+) validates molecular ions (e.g., [M+H]⁺ at m/z 549.9617 for dibrominated analogs) with <2 ppm error .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%); retention times vary by substituents (e.g., 12–15 mins for fluorophenyl derivatives) .

Advanced: How can biochemical assays elucidate the mechanism of action of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence polarization or radiometric assays to test inhibition of targets like COX-2 (IC₅₀ determination). For example, pre-incubate the compound (1–100 µM) with recombinant enzyme and monitor prostaglandin E₂ production via ELISA .
  • Receptor Binding Studies : Radiolabeled ligand displacement assays (e.g., GABA receptor models) quantify binding affinity (Kd). Computational docking (AutoDock Vina) predicts interactions with active sites, guided by imidazopyridine’s π-π stacking and sulfonamide H-bonding .
  • Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. allosteric inhibition. For time-dependent inhibition, pre-incubate the compound with the enzyme before adding substrate .

Advanced: How should researchers design structure-activity relationship (SAR) studies to enhance bioactivity?

Methodological Answer:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃ at the para-position of the benzene ring) to enhance metabolic stability. Compare IC₅₀ values of analogs (e.g., 3h, IC₅₀ = 0.8 µM vs. 3d, IC₅₀ = 1.5 µM) .
  • Side Chain Variations : Replace cyclopropyl with cyclobutyl to probe steric effects. Assess solubility via logP measurements (e.g., ClogP = 3.2 vs. 2.8 for methyl vs. methoxy derivatives) .
  • Bioisosteric Replacement : Substitute sulfonamide with carboxamide and evaluate pharmacokinetics (e.g., plasma protein binding via equilibrium dialysis) .

Advanced: How can computational models resolve contradictions in biological activity data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to identify conformational changes causing divergent activities (e.g., agonist vs. antagonist behavior in GABA receptors) .
  • QSAR Modeling : Build partial least-squares (PLS) models using descriptors like polar surface area (PSA) and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.7) .
  • Meta-Analysis : Aggregate data from multiple assays (e.g., antibacterial vs. antifungal screens) and apply hierarchical clustering to identify outlier conditions (e.g., pH-dependent activity shifts) .

Basic: What strategies mitigate stability issues during storage and handling?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C; monitor degradation via UV-Vis (λmax = 270 nm) over 30 days. Add antioxidants (0.1% BHT) to prevent oxidation .
  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months). Use DSC (Tₘ = 145–147°C) to identify polymorphic transitions .
  • Solution Stability : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles. Confirm integrity via LC-MS after 1 month .

Advanced: What methodologies validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Treat cells (e.g., HEK293) with the compound (10 µM, 1 hr), lyse, and heat (37–65°C). Centrifuge and quantify soluble target via Western blot (e.g., COX-2) .
  • Photoaffinity Labeling : Synthesize a photoactivatable analog (e.g., aryl azide derivative) and irradiate (365 nm, 5 mins). Pull down labeled proteins for MS/MS identification .
  • Knockdown/Rescue Experiments : Use siRNA to silence the putative target and assess rescue of activity (e.g., apoptosis inhibition in cancer cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.